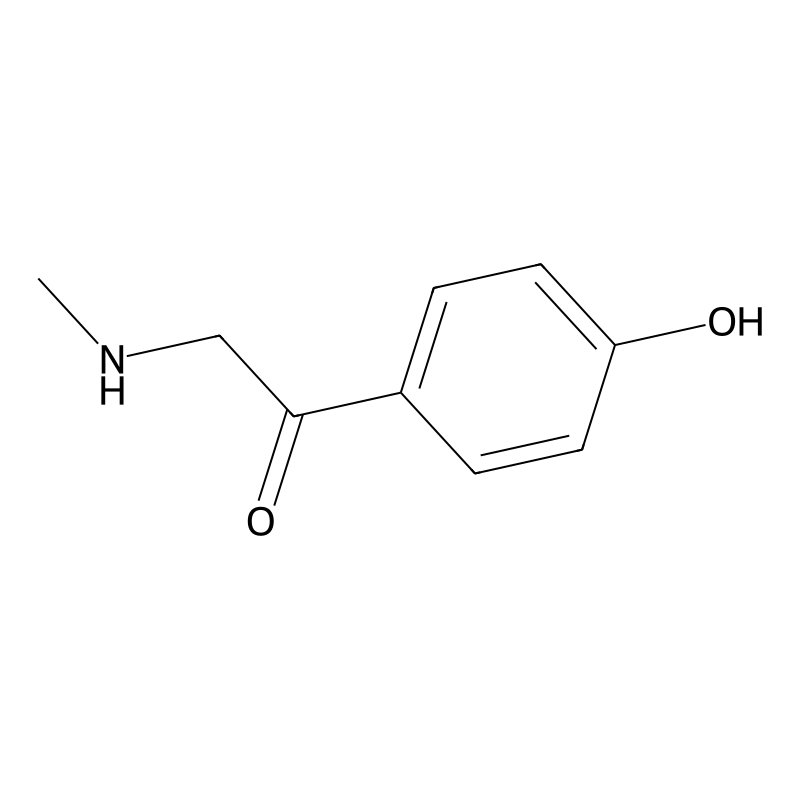

1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one is a chemical compound characterized by its distinct structure, which includes a hydroxyphenyl group and a methylamino group attached to an ethanone backbone. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 165.193 g/mol .

- Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of ketone derivatives.

- Reduction: The compound can be reduced to yield secondary amines or alcohols.

- Substitution: The hydroxy group may be substituted with other functional groups, such as halogens or alkyl groups.

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively .

Research indicates that 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one exhibits significant biological activity. It has been studied for its potential as an inhibitor of carbonic anhydrase and acetylcholinesterase enzymes, which are crucial in various physiological processes. The compound's interactions with these enzymes suggest its potential utility in treating conditions such as glaucoma and Alzheimer's disease .

The synthesis of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with methylamine under controlled conditions. This reaction is usually performed in a suitable solvent, such as ethanol, at specific temperatures to optimize yield and purity. Advanced techniques like continuous flow reactors may also be employed in industrial settings to enhance production efficiency .

This compound finds applications across several domains:

- Medicinal Chemistry: Due to its enzyme inhibitory properties, it is being investigated for therapeutic uses.

- Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules.

- Material Science: It is utilized in developing new materials with unique properties.

Studies have demonstrated that 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one interacts with specific molecular targets, including enzymes and receptors. These interactions can modulate biological activities, making the compound a candidate for further pharmacological studies. Notably, the hydroxyphenyl group facilitates hydrogen bonding, while the methylamino group engages in ionic interactions with target molecules .

Several compounds share structural similarities with 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one | Hydroxy group at position 3 | Different enzyme inhibition profile |

| Ifenprodil (1-(4-Hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol) | Additional piperidine moiety | Potent neuroprotective effects |

| 2-Amino-1-(2-hydroxyphenyl)ethanone | Amino group instead of methylamino | Different biological activities |

These compounds exhibit varying degrees of biological activity and structural modifications that differentiate them from 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one, making each unique in its potential applications and effects .